![molecular formula C12H16N2O B1365427 1-Phenylpiperidine-4-carboxamide CAS No. 170353-34-1](/img/structure/B1365427.png)
1-Phenylpiperidine-4-carboxamide
Overview
Description
1-Phenylpiperidine-4-carboxamide, commonly referred to as PCA, is a synthetic compound developed as a research tool to study the effects of certain biochemical reactions in the body. PCA is a cyclic amide derivative of piperidine, and is used in a variety of scientific research applications. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions are discussed in
Scientific Research Applications
1-Phenylpiperidine-4-carboxamide: Scientific Research Applications
Anticancer Agent: Piperidine derivatives have been utilized in the development of anticancer agents. For instance, certain piperidine-based compounds have been designed to inhibit clinically resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), which are important targets in cancer therapy .
Antimicrobial Activity: The piperidine nucleus is known to exhibit antimicrobial properties. While specific studies on 1-Phenylpiperidine-4-carboxamide as an antimicrobial agent are not detailed in the search results, the broader class of piperidine compounds has been recognized for this application .
Analgesic Properties: Piperidine compounds are also researched for their analgesic or pain-relieving effects. The structure of 1-Phenylpiperidine-4-carboxamide suggests potential utility in this field, although direct evidence from research is not provided in the search results .
Anti-inflammatory Uses: Similar to their analgesic properties, piperidine derivatives may possess anti-inflammatory capabilities. This application is another potential area of research for 1-Phenylpiperidine-4-carboxamide based on its chemical class .
Antipsychotic Treatments: The nitrogen-bearing heterocyclic ring system of piperidine derivatives, including 1-Phenylpiperidine-4-carboxamide, indicates possible use in antipsychotic treatments. This application is inferred from the general pharmacological activity of piperidine compounds .
Receptor Tyrosine Kinase Inhibition: Piperidine derivatives have been explored as inhibitors for transmembrane receptor tyrosine kinases, which play a role in cell signaling and cancer development. This suggests a potential research application for 1-Phenylpiperidine-4-carboxamide in targeting these receptors .
Mechanism of Action
Target of Action
1-Phenylpiperidine-4-carboxamide is a derivative of the piperidine class . Piperidine derivatives are known to have a wide range of biological activities and are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents . .
Mode of Action
Piperidine derivatives, such as meperidine, function as an analgesic as a result of central nervous system (cns) μ-opioid receptor agonism, leading to inhibition of ascending pain pathways, altering pain perception, and resulting in cns depression .
Biochemical Pathways
Piperidine derivatives are known to interact with various biochemical pathways depending on their specific biological activity .
Result of Action
Piperidine derivatives are known to have a wide range of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic, and/or anticoagulant effects .
properties
IUPAC Name |
1-phenylpiperidine-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c13-12(15)10-6-8-14(9-7-10)11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H2,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJYUUAQHPGQMQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50442077 | |
Record name | 1-phenylpiperidine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50442077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
170353-34-1 | |
Record name | 1-phenylpiperidine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50442077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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